molecular formula C5H11NO2 B3123562 ethyl (2R)-2-aminopropanoate CAS No. 30959-96-7

ethyl (2R)-2-aminopropanoate

Cat. No. B3123562
CAS RN: 30959-96-7
M. Wt: 117.15 g/mol
InChI Key: ROBXZHNBBCHEIQ-SCSAIBSYSA-N
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Description

Ethyl (2R)-2-aminopropanoate is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds typically involves techniques such as retrosynthetic analysis . This process involves transforming a target molecule into simpler precursor structures, which can then be used to form a synthesis of the target molecule .

Scientific Research Applications

Chemical Transformations

Ethyl (2R)-2-aminopropanoate, also referred to as ethyl 2-aminopropenoate in some studies, has been a subject of interest in various chemical transformations. Kakimoto et al. (1982) explored its transformation into compounds with 3-phenylthio or 3-ethoxy substituents, highlighting its reactivity and potential in synthesizing diverse organic compounds (Kakimoto et al., 1982).

Synthesis of Complex Molecules

The compound has been used in the synthesis of complex molecules like fused 3-aminopyranones and azolopyrimidin-4(4H)-ones, as demonstrated by Soršak et al. (1998). This study emphasizes the compound's utility in creating structurally diverse and potentially bioactive molecules (Soršak et al., 1998).

Crystal Packing and Molecular Interactions

In crystallography, Zhang et al. (2011) analyzed the crystal packing of a derivative of ethyl (2R)-2-aminopropanoate, focusing on non-hydrogen bonding interactions like N⋯π and O⋯π. This kind of research is crucial for understanding molecular interactions and designing materials with desired properties (Zhang et al., 2011).

Enantioselective Synthesis

The compound has also been used in the enantioselective synthesis of complex amino acids, as shown in a study by Alonso et al. (2005). This research is significant for developing asymmetric synthesis methods, which are vital in pharmaceutical chemistry (Alonso et al., 2005).

Chemo-enzymatic Elaboration

Ethyl (2R)-2-aminopropanoate has been involved in the chemo-enzymatic elaboration of chiral centers, a crucial aspect in the synthesis of complex organic molecules, as explored by Akeboshi et al. (1998) (Akeboshi et al., 1998).

Nonlinear Optical Materials

The compound's derivatives have been studied for their potential in nonlinear optical materials, which are important for applications like laser technology, as demonstrated by Rao et al. (1991) (Rao et al., 1991).

properties

IUPAC Name

ethyl (2R)-2-aminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBXZHNBBCHEIQ-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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